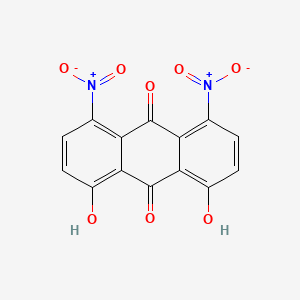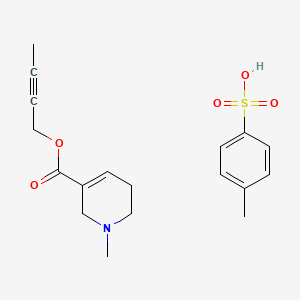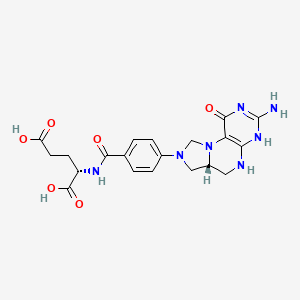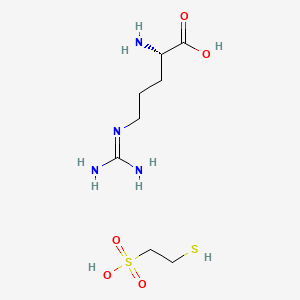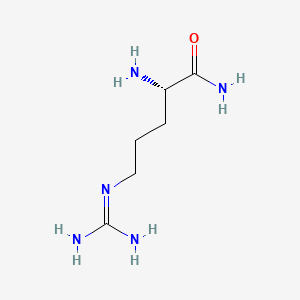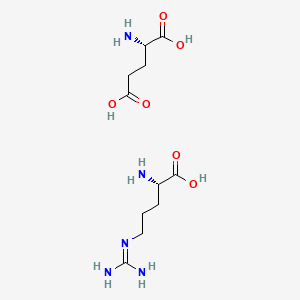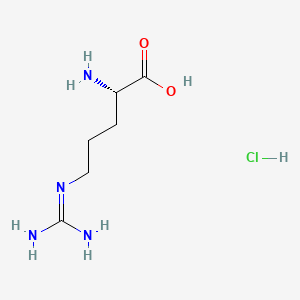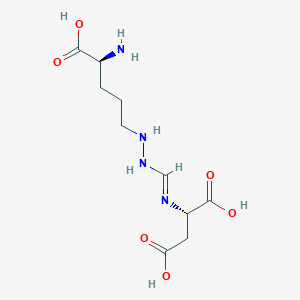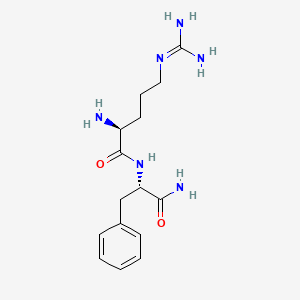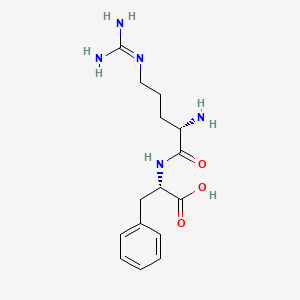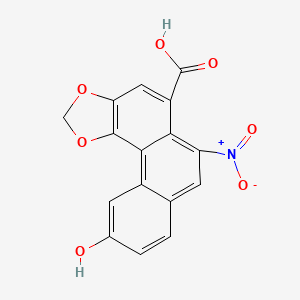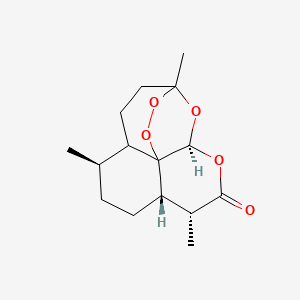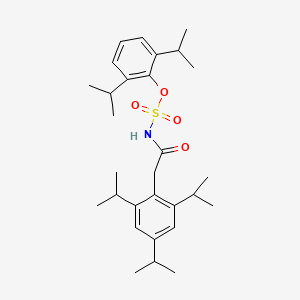
アバシミブ
説明
Avasimibe is an orally active acyl coenzyme A-cholesterol acyltransferase (ACAT) inhibitor . It was developed with the aim of improving the bioavailability of ACAT inhibitors and has solution stability even at acidic pH . It has been used as a medicine for atherosclerosis due to its excellent and safe anti-inflammatory effects in humans .
Chemical Reactions Analysis
Avasimibe is known to interact with several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . It acts as a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein .
Physical And Chemical Properties Analysis
Avasimibe has a molecular weight of 501.72 . It is stable if stored as directed and should be protected from light and heat .
科学的研究の応用
前立腺癌治療
アバシミブは、特に前立腺癌の治療において、有望な抗癌剤として特定されています。研究では、E2F-1シグナル伝達経路に影響を与えることで、腫瘍の増殖と転移を抑制することが示されています。 これには、G1期停止の誘導と、CDK2/4/6、サイクリンD1、サイクリンA1+A2などの細胞周期関連タンパク質、およびEMT関連タンパク質の発現変化が含まれます .
膠芽腫療法
致死的な原発性脳腫瘍である膠芽腫の文脈において、アバシミブは細胞アポトーシスと細胞周期停止を誘導することで抗癌効果を示しました。それは、膠芽腫細胞の増殖を阻害し、DNA合成を減らし、コロニー形成を阻害することが示されています。 さらに、アバシミブ治療により、アポトーシス率の増加、ミトコンドリア膜電位の低下、カスパーゼ-3/7の活性化が誘導されました .
コレステロールエステル化阻害
アバシミブは、コレステロールエステル化プロセスにおける重要な酵素であるアシルCoA:コレステロールアシル転移酵素-1(ACAT-1)の阻害剤として作用します。 この阻害は、その抗癌特性だけでなく、アテローム性動脈硬化症の治療における可能性のある用途にとっても重要です .
細胞周期調節
この化合物は、CDK2、サイクリンE1、CDK4、サイクリンD、CDK1、サイクリンB1、オーロラA、およびPLK1の発現を抑制することで、細胞周期調節に影響を与えることがわかりました。 逆に、それは細胞周期制御とアポトーシスに不可欠なp53、p21、p27、およびGADD45Aの発現を誘導します .
ミトコンドリア依存性アポトーシス
アバシミブは、癌細胞でミトコンドリア依存性アポトーシスを誘導します。 このプロセスは、p53/p21経路、p53/GADD45A、およびオーロラA/PLK1シグナル伝達経路を調節することにより、細胞周期をG0/G1期とG2/M期に停止させることに関連しています .
腫瘍免疫療法
アバシミブは、T細胞シグナル伝達と活性を高めることで抗腫瘍効果を促進する、腫瘍免疫療法に使用できるという証拠があります。 これは、免疫療法戦略におけるその応用の新たな道を切り開きます .
末梢血管疾患
その抗癌特性とは直接関係ありませんが、アバシミブは末梢血管疾患の治療に使用するために研究されています。 これは、さまざまな血管関連の健康問題に対処する際の潜在的な汎用性を示しています .
創薬と薬剤再開発
アバシミブの多様な作用機序とその細胞プロセスへの影響は、創薬と薬剤再開発の候補となっています。 複数の経路と相互作用する能力は、現在の用途を超えたさまざまな種類の病気に対して効果的である可能性を示唆しています .
作用機序
Target of Action
Avasimibe primarily targets the enzymes sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) . These enzymes play a crucial role in the metabolism and catabolism of cholesterol . ACAT1 has been found to be widely involved in tumor initiation and progression .
Mode of Action
Avasimibe is a potent inhibitor of ACAT1 . It inhibits the conversion of excessive cholesterol to less toxic cholesteryl esters . Avasimibe is also a potent activator of the pregnane X receptor, an indirect inducer of CYP3A4 and P-glycoprotein, and a potent inhibitor of several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 .
Biochemical Pathways
Avasimibe affects multiple biochemical pathways. It suppresses the expression of CDK2, cyclin E1, CDK4, cyclin D, CDK1, cyclin B1, Aurora A, and PLK1, while inducing the expression of p53, p21, p27, and GADD45A . This results in the induction of mitochondria-dependent apoptosis in glioblastoma cells, associated with arresting the cell cycle at G0/G1 phase and G2/M phase by regulating the p53/p21 pathway, p53/GADD45A, and Aurora A/PLK1 signaling pathways .
Pharmacokinetics
Avasimibe is metabolized in the liver, primarily by the CYP3A4 and 2C9 enzymes . The elimination half-life of avasimibe is between 15 and 24 hours . The compound is predominantly excreted in feces, with less than 2% excreted in urine . Avasimibe is better absorbed when taken with food, especially with a high-fat meal, as reflected by increases in its peak serum concentration and area under the curve (AUC) .
Result of Action
Avasimibe has been shown to have anticancer effects. It dose-dependently inhibits the proliferation of certain cancer cells, decreases DNA synthesis, and inhibits the colony formation of tumor cells . It also dose-dependently increases the apoptotic rate of tumor cells, decreases the mitochondrial membrane potential, induces the activity of caspase-3/7, and increases the protein expression of cleaved caspase-9, cleaved PARP, and Bax .
Action Environment
The action, efficacy, and stability of avasimibe can be influenced by various environmental factors. For instance, the absorption of avasimibe is enhanced when taken with food, particularly a high-fat meal . .
Safety and Hazards
特性
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQXTEKSNBVPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168117 | |
| Record name | Avasimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166518-60-1 | |
| Record name | Avasimibe | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166518-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avasimibe [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avasimibe | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avasimibe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVASIMIBE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



